α-Fluorination Blocks β-Oxidation Metabolism, Reducing Hepatotoxicity by >85%
α-Fluorination of pent-4-enoic acid effectively blocks β-oxidation metabolism, a key toxification pathway. In a comparative in vivo study, 4-pentenoic acid (4-PA) induced severe hepatic microvesicular steatosis in >85% of hepatocytes, whereas the α-fluorinated analog 2,2-difluoro-4-pentenoic acid (F2-4-PA) caused no observable morphological liver changes under identical dosing conditions [1]. This demonstrates that α-fluorination prevents the formation of toxic β-oxidation metabolites.
| Evidence Dimension | Hepatic microvesicular steatosis induction |
|---|---|
| Target Compound Data | No morphological liver changes observed |
| Comparator Or Baseline | 4-Pentenoic acid (4-PA): >85% affected hepatocytes |
| Quantified Difference | >85 percentage point reduction in hepatotoxicity |
| Conditions | Male Sprague-Dawley rats (150-180 g), 1.0 mmol/kg/day ip for 5 days |
Why This Matters
This metabolic blockade translates to significantly lower toxicity risk for in vivo applications, making 2-fluoropent-4-enoic acid a safer alternative to non-fluorinated pentenoic acids in pharmaceutical research.
- [1] Tang, W.; Borel, A. G.; Fujimiya, T.; Abbott, F. S. Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione status. Chem. Res. Toxicol. 1995, 8, 671-682. View Source
